molecular formula C17H19NO5S3 B11679651 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

Cat. No.: B11679651
M. Wt: 413.5 g/mol
InChI Key: OOHQCVTWMGHBOB-ZROIWOOFSA-N
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Description

2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a complex organic compound with the molecular formula C17H19NO5S3 and a molecular weight of 413.537 g/mol . This compound is part of the thiazolidinone family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazolidinone core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

    Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the uniqueness of 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO5S3

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H19NO5S3/c1-22-12-5-4-10(8-13(12)23-2)9-14-15(19)18(17(24)26-14)11(16(20)21)6-7-25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,20,21)/b14-9-

InChI Key

OOHQCVTWMGHBOB-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC

Origin of Product

United States

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